N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methyl-N'-[(4-methylphenyl)sulfonyl]benzohydrazide
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Overview
Description
N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-N’-[(4-methylphenyl)sulfonyl]benzohydrazide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzothiazole ring, a sulfonyl group, and a benzohydrazide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-N’-[(4-methylphenyl)sulfonyl]benzohydrazide typically involves the coupling of a benzothiazole derivative with a sulfonyl hydrazide. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-N’-[(4-methylphenyl)sulfonyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-N’-[(4-methylphenyl)sulfonyl]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-N’-[(4-methylphenyl)sulfonyl]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine
- N-(1,1-dioxido-1,2-benzothiazol-3-yl)-D-leucine
- N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide
Uniqueness
N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-N’-[(4-methylphenyl)sulfonyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1,1-dioxo-1,2-benzothiazol-3-yl)-N'-methyl-N'-(4-methylphenyl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-16-12-14-18(15-13-16)32(29,30)24(2)25(22(26)17-8-4-3-5-9-17)21-19-10-6-7-11-20(19)31(27,28)23-21/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLCRHRKSJJNOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)N(C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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